[1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-methoxyphenyl)amine
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Overview
Description
1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[4,5-e]pyrimidine core substituted with a 4-chlorophenyl group and a 2-methoxyphenylamine moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of the pyrimidine ring through cyclization reactions. The final steps often involve the substitution of the 4-chlorophenyl group and the attachment of the 2-methoxyphenylamine moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
In medicine, 1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is investigated for its therapeutic potential. It may have applications in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine
- 1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine
- 1-(4-Bromophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine
Uniqueness
Compared to similar compounds, 1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group and the 2-methoxyphenylamine moiety may confer unique properties, such as enhanced binding affinity or selectivity for certain targets.
Properties
Molecular Formula |
C18H14ClN5O |
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Molecular Weight |
351.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H14ClN5O/c1-25-16-5-3-2-4-15(16)23-17-14-10-22-24(18(14)21-11-20-17)13-8-6-12(19)7-9-13/h2-11H,1H3,(H,20,21,23) |
InChI Key |
SJYRBRORTHROFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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